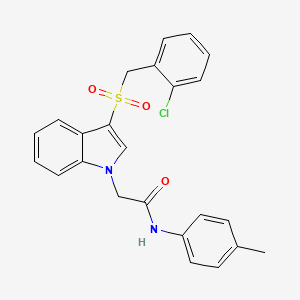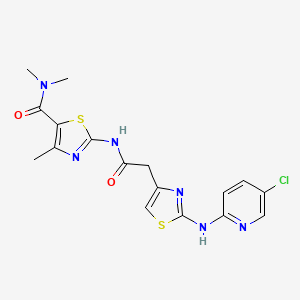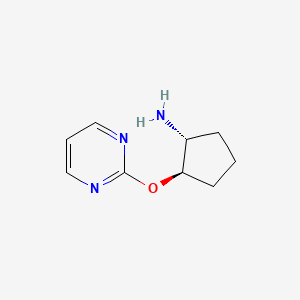
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H24FN3O2 and its molecular weight is 393.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Alzheimer's Disease Diagnosis and Treatment Monitoring
One significant application of derivatives of this compound is in the diagnosis and treatment monitoring of Alzheimer's disease. Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative, identified for its in vitro binding characteristics to synthetic beta-amyloid fibrils and neurofibrillary tangles (NFTs) and beta-amyloid senile plaques in human Alzheimer's disease brain specimens. This derivative facilitated non-invasive positron emission tomography imaging to monitor the accumulation and clearance of plaques and tangles in living patients, correlating with cognitive performance measures. This breakthrough offers a noninvasive technique for the diagnostic assessment of Alzheimer's disease and assists in evaluating responses to experimental treatments (Shoghi-Jadid et al., 2002).
Fluorescence Imaging in Biological Systems
Another application area is fluorescence imaging within biological systems, leveraging the compound's structural derivatives. Ji Ha Lee et al. (2015) discovered that a 2-(N,N-Dimethylamino)naphthalene-based probe exhibited significant fluorescence enhancement in the presence of Zn(2+) ions but not with other metal ions. This chemoprobe enabled high-resolution fluorescence imaging of zinc ions in HeLa cells and Arabidopsis, providing a valuable tool for studying the biological roles of zinc ions (Ji Ha Lee et al., 2015).
Synthesis and Optical Properties in Chemical Sensing
Further, the synthesis and investigation of the optical properties of similar compounds have been utilized in developing fluorescent probes for β-amyloids. Huan-bao Fa et al. (2015) synthesized a novel fluorescent probe with high binding affinities toward Aβ(1–40) aggregates, demonstrating potential for Alzheimer's disease molecular diagnosis through fluorophotometry. This study underscores the utility of such compounds in crafting powerful diagnostic tools for neurodegenerative diseases (Huan-bao Fa et al., 2015).
Selective Debromination in Organic Synthesis
Additionally, the compound and its derivatives have been applied in selective debromination methods in organic synthesis. T. Ho and C. M. Wong (1975) demonstrated that 1,8-bis(dimethylamino)naphthalene acts as an effective debrominating agent for certain vic-dibromides, highlighting its utility in synthetic chemistry processes (T. Ho & C. M. Wong, 1975).
Chemosensory Applications
The chemical's derivatives have also found applications in chemosensory systems for detecting metal ions. For instance, a cyclen derivative functionalized with carbamoyl and dansyl groups was found to be a selective fluorescent probe for Y(3+) and La(3+) ions, highlighting the versatility of these compounds in creating sensitive and selective sensors for environmental and biological monitoring (S. Aoki et al., 2001).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-15-11-12-17(13-20(15)24)26-23(29)22(28)25-14-21(27(2)3)19-10-6-8-16-7-4-5-9-18(16)19/h4-13,21H,14H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSADSZRQHDFFLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2617081.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B2617084.png)
![N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide](/img/structure/B2617085.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2617087.png)

![N-[1-(1-Methylimidazol-2-yl)piperidin-4-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2617091.png)



![1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2617097.png)

